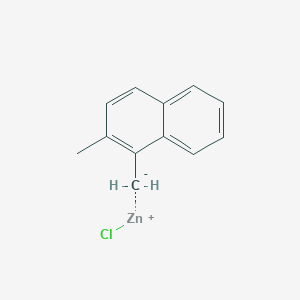

(2-Methyl-1-naphthyl)methylZinc chloride

Description

Historical Development and Synthetic Utility of Organozinc Reagents

The journey of organozinc chemistry began with Edward Frankland's synthesis of diethylzinc (B1219324) in 1849. Initially, the synthetic utility of these reagents was explored in reactions such as additions to carbonyl compounds. However, the discovery of more reactive Grignard reagents temporarily overshadowed their importance. A resurgence of interest in organozinc chemistry occurred with the advent of transition-metal-catalyzed cross-coupling reactions, most notably the Negishi coupling, which showcased the exceptional versatility of organozinc reagents in forming carbon-carbon bonds. Their ability to tolerate a wide array of functional groups, such as esters, nitriles, and ketones, makes them particularly valuable in the synthesis of complex, polyfunctional molecules. acs.org

Significance of Organozinc Halides in Modern Organic Synthesis

Organozinc halides, with the general formula RZnX (where R is an organic group and X is a halogen), represent a crucial class of organozinc reagents. Their reduced reactivity compared to diorganozinc compounds (R₂Zn) makes them more selective and easier to handle. A significant breakthrough in their preparation was the use of activated zinc, such as Rieke zinc, and the discovery that the presence of lithium chloride (LiCl) can greatly facilitate the insertion of zinc into organic halides. acs.org This has enabled the synthesis of a wide range of functionalized organozinc halides at ambient temperatures, which are stable enough for subsequent synthetic transformations. acs.org These reagents are particularly effective in palladium- or nickel-catalyzed cross-coupling reactions, such as the Negishi coupling, for the formation of C(sp³)-C(sp²) and C(sp²)-C(sp²) bonds. wikipedia.org

Contextualization of (2-Methyl-1-naphthyl)methylZinc Chloride within Benzylzinc Chemistry

Benzylzinc halides are a specific category of organozinc halides where the zinc is attached to a benzylic carbon. These reagents are highly valuable for introducing benzylic moieties into organic molecules. "this compound" is a member of this family, featuring a 2-methyl-1-naphthylmethyl group attached to a zinc chloride unit. The presence of the naphthalene (B1677914) ring system introduces specific steric and electronic properties that can influence its reactivity and synthetic applications. The synthesis of such functionalized benzylzinc reagents is typically achieved through the direct insertion of zinc into the corresponding benzyl (B1604629) chloride, a reaction often facilitated by the presence of lithium chloride to enhance reactivity and yield. acs.org

| Property | Value |

| Chemical Formula | C₁₂H₁₁ClZn |

| Molecular Weight | 256.06 g/mol |

Structure

3D Structure of Parent

Properties

Molecular Formula |

C12H11ClZn |

|---|---|

Molecular Weight |

256.0 g/mol |

IUPAC Name |

chlorozinc(1+);1-methanidyl-2-methylnaphthalene |

InChI |

InChI=1S/C12H11.ClH.Zn/c1-9-7-8-11-5-3-4-6-12(11)10(9)2;;/h3-8H,2H2,1H3;1H;/q-1;;+2/p-1 |

InChI Key |

AQHAZVOKTYWSEH-UHFFFAOYSA-M |

Canonical SMILES |

CC1=C(C2=CC=CC=C2C=C1)[CH2-].Cl[Zn+] |

Origin of Product |

United States |

Synthetic Methodologies for 2 Methyl 1 Naphthyl Methylzinc Chloride

Direct Oxidative Addition of Activated Zinc to Halide Precursors

The direct insertion of zinc metal into the carbon-halogen bond of (2-Methyl-1-naphthyl)methyl halides presents a straightforward approach to the target zinc reagent. This method's success is highly dependent on the reactivity of both the organic halide and the zinc metal, often necessitating specific activation of the latter.

Precursor Synthesis: (2-Methyl-1-naphthyl)methyl Halides

The viability of the direct oxidative addition route hinges on the availability of the corresponding methyl halides. A common and effective strategy for synthesizing these precursors involves a two-step process starting from 2-methyl-1-naphthoic acid.

First, 2-methyl-1-naphthoic acid is reduced to (2-methyl-1-naphthyl)methanol. This transformation can be accomplished using standard reducing agents such as lithium aluminum hydride (LAH) in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). The reaction typically proceeds with high yield, affording the desired alcohol after a standard aqueous workup.

Subsequently, the synthesized (2-methyl-1-naphthyl)methanol is converted to the corresponding halide.

For the synthesis of (2-Methyl-1-naphthyl)methyl chloride, thionyl chloride (SOCl₂) is a commonly employed reagent. The reaction is typically carried out in a non-polar aprotic solvent, such as dichloromethane (B109758) or chloroform, often in the presence of a base like pyridine (B92270) to neutralize the HCl byproduct. The reaction mechanism generally proceeds via an SN2 pathway, especially in the presence of pyridine, leading to inversion of configuration if a chiral center were present. doubtnut.comcareerendeavour.comcommonorganicchemistry.comlibretexts.orglibretexts.orgmasterorganicchemistry.com

For the synthesis of (2-Methyl-1-naphthyl)methyl bromide, phosphorus tribromide (PBr₃) is a highly effective reagent for converting primary and secondary alcohols to the corresponding bromides. commonorganicchemistry.combyjus.com This reaction also follows an SN2 mechanism, resulting in an inversion of stereochemistry. byjus.com The reaction is typically performed in an inert solvent, and the phosphorus-containing byproducts are removed by an aqueous workup. youtube.comyoutube.comyoutube.com

| Precursor | Reagent | Solvent | Typical Conditions |

| (2-Methyl-1-naphthyl)methanol | Thionyl chloride (SOCl₂) | Dichloromethane, Pyridine | 0 °C to room temperature |

| (2-Methyl-1-naphthyl)methanol | Phosphorus tribromide (PBr₃) | Diethyl ether | 0 °C to room temperature |

Role of Zinc Activation Methods (e.g., Rieke Zinc)

Commercially available zinc dust often possesses a passivating layer of zinc oxide on its surface, which impedes its reaction with organic halides. To overcome this, various activation methods are employed to generate highly reactive zinc with a clean, oxide-free surface.

One of the most effective methods for zinc activation is the preparation of Rieke Zinc . This involves the reduction of a zinc salt, typically zinc chloride (ZnCl₂), with a potent reducing agent like lithium naphthalenide in an anhydrous solvent such as THF. This process generates a highly porous and finely divided form of zinc with a large surface area, exhibiting significantly enhanced reactivity towards oxidative addition.

Other methods for activating zinc include treatment with 1,2-dibromoethane (B42909) or trimethylsilyl (B98337) chloride, which chemically etch the surface and remove the oxide layer. The addition of lithium chloride (LiCl) has also been shown to accelerate the rate of organozinc formation by facilitating the solubilization of the initially formed surface-bound organozinc species.

Optimization of Reaction Conditions and Solvents

The successful synthesis of (2-Methyl-1-naphthyl)methylzinc chloride via direct oxidative addition requires careful optimization of reaction parameters.

Solvent: Anhydrous polar aprotic solvents are crucial for the formation and stability of organozinc reagents. Tetrahydrofuran (THF) is the most commonly used solvent due to its ability to solvate and stabilize the organometallic species.

Temperature: The reaction temperature is a critical factor. While highly reactive Rieke zinc can often react at or below room temperature, less activated forms of zinc may require heating to initiate the oxidative addition. However, elevated temperatures can also lead to side reactions, such as Wurtz coupling of the halide precursor.

Stoichiometry: A slight excess of the activated zinc is typically used to ensure complete conversion of the (2-Methyl-1-naphthyl)methyl halide.

Transmetalation Reactions

An alternative and widely used method for the synthesis of this compound is through transmetalation. This involves the reaction of a more reactive organometallic precursor, such as an organomagnesium or organolithium reagent, with a zinc halide salt.

From Organomagnesium Reagents: (2-Methyl-1-naphthyl)methylmagnesium Halides

The preparation of a Grignard reagent, (2-Methyl-1-naphthyl)methylmagnesium halide, is the first step in this sequence. This is achieved by reacting the corresponding (2-Methyl-1-naphthyl)methyl halide (chloride or bromide) with magnesium turnings in an anhydrous ether solvent, typically diethyl ether or THF. leah4sci.commasterorganicchemistry.com

Once the Grignard reagent is formed, it is then treated with a solution of anhydrous zinc chloride (ZnCl₂) in THF. The transmetalation reaction is generally rapid and exothermic, resulting in the formation of this compound and magnesium dihalide.

| Organometallic Precursor | Zinc Salt | Solvent |

| (2-Methyl-1-naphthyl)methylmagnesium chloride | Zinc chloride (ZnCl₂) | Tetrahydrofuran (THF) |

| (2-Methyl-1-naphthyl)methylmagnesium bromide | Zinc chloride (ZnCl₂) | Tetrahydrofuran (THF) |

This method is particularly advantageous as it allows for the preparation of the organozinc reagent from a well-defined Grignard precursor, which can be titrated to determine its exact concentration before the transmetalation step.

From Organolithium Reagents

The synthesis can also proceed through an organolithium intermediate. The (2-Methyl-1-naphthyl)methyl halide can be reacted with a strong reducing agent, such as lithium metal, in an appropriate solvent to form (2-Methyl-1-naphthyl)methyllithium.

This highly reactive organolithium species is then quenched with a solution of anhydrous zinc chloride. The transmetalation occurs readily to yield the desired this compound. Care must be taken during this procedure due to the high reactivity and basicity of organolithium reagents, which can lead to side reactions if protic impurities are present.

Control of Stoichiometry and Purity in Transmetalation

The transmetalation reaction, involving the treatment of a pre-formed Grignard reagent with a zinc halide, is a widely employed method for the synthesis of organozinc halides. acs.orgnih.gov Precise control over the stoichiometry of the reactants is paramount to ensure high purity and yield of the desired this compound.

The fundamental reaction involves the interaction of (2-Methyl-1-naphthyl)methylmagnesium chloride with zinc chloride (ZnCl₂). Ideally, a 1:1 molar ratio of the Grignard reagent to zinc chloride is utilized. This stoichiometric balance is crucial to drive the reaction to completion, minimizing the presence of unreacted starting materials and the formation of undesired byproducts, such as diorganozinc species ((2-Methyl-1-naphthyl)methyl)₂Zn) or residual Grignard reagent.

The presence of lithium chloride (LiCl) has been shown to be highly beneficial in the preparation of organozinc reagents. organic-chemistry.orgacs.org When preparing the initial Grignard reagent, or during the transmetalation step, LiCl can break up polymeric aggregates of the organometallic species, enhancing their solubility and reactivity. nih.gov This often leads to cleaner reactions and higher yields.

The purity of the synthesized this compound is critical for its subsequent use in coupling reactions. The primary impurities can include unreacted magnesium, residual Grignard reagent, and magnesium salts (MgCl₂). The purity of the organozinc reagent can be assessed through several analytical techniques. Titration methods, for instance, provide a quantitative measure of the active organometallic species. Iodometric titration is a common method where the organozinc compound reacts with iodine, and the consumption of iodine is determined by titration with a standard sodium thiosulfate (B1220275) solution. This allows for the determination of the concentration of the active C-Zn bond.

Furthermore, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for characterizing the purity of the product. nih.govdoi.org ¹H and ¹³C NMR can identify the characteristic signals of the (2-Methyl-1-naphthyl)methyl moiety attached to the zinc atom and can also detect the presence of organic impurities.

| Parameter | Condition | Rationale | Typical Outcome |

|---|---|---|---|

| Grignard:ZnCl₂ Ratio | 1:1 | Ensures complete conversion to the mono-organozinc halide. | High yield of RZnCl, minimal R₂Zn and unreacted RMgCl. |

| Solvent | Anhydrous Tetrahydrofuran (THF) | Good solvent for both Grignard and organozinc reagents. | Homogeneous reaction mixture, facilitates reaction. |

| Temperature | 0 °C to room temperature | Controls reaction rate and minimizes side reactions. | Clean formation of the desired product. |

| Additive | Lithium Chloride (LiCl) | Increases solubility and reactivity of organometallic species. | Improved yields and reaction rates. acs.org |

Advanced Synthetic Approaches to Naphthylmethylzinc Halides

Beyond the standard transmetalation from Grignard reagents, advanced synthetic methodologies have been developed to access functionalized benzylic and, by extension, naphthylmethylzinc halides with improved efficiency, substrate scope, and functional group tolerance.

One significant advancement is the direct insertion of activated zinc metal into the corresponding organic halide. organic-chemistry.org For the synthesis of this compound, this would involve the reaction of 1-(chloromethyl)-2-methylnaphthalene with activated zinc powder. The activation of zinc is crucial for the success of this reaction and can be achieved by various methods, including the use of Rieke® zinc, or by treatment with reagents like 1,2-dibromoethane followed by trimethylsilyl chloride. The presence of lithium chloride is also highly advantageous in this direct insertion method, facilitating the reaction and often allowing it to proceed at milder temperatures. acs.org This approach is particularly valuable when the preparation of the Grignard reagent is problematic due to the presence of sensitive functional groups on the aromatic ring.

Another advanced approach involves the use of highly functionalized organozinc reagents that can be prepared through halogen-metal exchange reactions. For instance, treatment of a dihalo-naphthalene derivative with an organolithium reagent followed by transmetalation with ZnCl₂ can provide a regioselectively functionalized naphthylmethylzinc halide.

Furthermore, the development of stable solid organozinc pivalates offers a convenient and air-stable alternative to traditional in-situ prepared solutions. orgsyn.org While not directly reported for this compound, this methodology could potentially be adapted. This involves preparing the organozinc reagent and then converting it to a solid pivalate (B1233124) salt, which can be stored and handled with greater ease.

| Advanced Method | Precursor | Key Reagents | Advantages |

|---|---|---|---|

| Direct Zinc Insertion | 1-(chloromethyl)-2-methylnaphthalene | Activated Zinc, LiCl | Avoids Grignard reagent preparation, tolerates more functional groups. organic-chemistry.org |

| Halogen-Metal Exchange/Transmetalation | Dihalo-naphthalene derivative | Organolithium reagent, ZnCl₂ | Allows for regioselective synthesis of complex derivatives. |

| Solid Organozinc Pivalates | This compound | Zinc Pivalate | Enhanced air and moisture stability, ease of handling. orgsyn.org |

Reactivity Profiles and Mechanistic Investigations of 2 Methyl 1 Naphthyl Methylzinc Chloride

Nucleophilic Character and Functional Group Tolerance

Organozinc reagents, including benzylic derivatives like (2-Methyl-1-naphthyl)methylzinc chloride, are characterized as moderately reactive "soft" nucleophiles. This moderate reactivity is advantageous, leading to a high degree of functional group tolerance compared to more reactive organometallic counterparts like organolithium or Grignard reagents. researchgate.netbeilstein-journals.org Benzylic zinc chlorides can be prepared and utilized in the presence of sensitive functional groups such as esters, ketones, and nitriles without undergoing undesired side reactions. beilstein-journals.orgacs.org

The nucleophilicity of benzylic zinc reagents is sufficient for a variety of transformations. While they can add directly to highly reactive electrophiles like aldehydes, their utility is significantly expanded through transmetalation to a more nucleophilic copper species or by using a palladium or nickel catalyst for cross-coupling reactions. acs.orgwikipedia.org For instance, the copper-catalyzed acylation of benzylic zinc chlorides with acid chlorides proceeds in high yield, as does their participation in Michael additions to α,β-unsaturated systems. acs.org

The table below illustrates the typical reactivity of functionalized benzylic zinc chlorides with various electrophiles, highlighting their broad functional group tolerance.

| Entry | Benzylic Zinc Reagent | Electrophile | Catalyst/Mediator | Product | Yield (%) |

| 1 | 3-cyanobenzylzinc chloride | 4-Nitrobenzyl bromide | CuCN·2LiCl | 1-(4-Nitrobenzyl)-3-cyanobenzene derivative | 94 |

| 2 | 4-fluorobenzylzinc chloride | 3,3-Dimethylbutyryl chloride | CuCN·2LiCl | 1-(4-Fluorophenyl)-4,4-dimethylpentan-2-one | 95 |

| 3 | 2-iodobenzylzinc chloride | 4-Methoxybenzaldehyde | None | (2-Iodophenyl)(4-methoxyphenyl)methanol | 98 |

| 4 | 3-(ethoxycarbonyl)benzylzinc chloride | Cyclohexenone | CuCN·2LiCl | 3-(3-Oxocyclohexyl)methyl benzoate | 72 |

This table is a representative summary based on data for various substituted benzylic zinc chlorides to illustrate general reactivity patterns. acs.org

Ligand Exchange Dynamics and Speciation of Zinc Complexes

The behavior of organozinc halides like this compound in solution is governed by complex equilibria. The Schlenk equilibrium describes the disproportionation of a mono-alkylzinc halide (RZnX) into a dialkylzinc species (R₂Zn) and a zinc dihalide (ZnX₂).

The position of this equilibrium is highly dependent on the solvent, temperature, and the presence of coordinating additives. In coordinating solvents like tetrahydrofuran (B95107) (THF), solvent molecules can coordinate to the zinc center. Furthermore, the addition of salts, most notably lithium chloride (LiCl), has a profound effect on both the solubility and reactivity of organozinc reagents. acs.org LiCl can break up organozinc aggregates and form higher-order "ate" complexes, such as [RZnX₂]⁻Li⁺. These zincate species are often more soluble and exhibit different reactivity in catalytic cycles, particularly by facilitating the transmetalation step. chemrxiv.orgnih.gov

The speciation in solution is critical as different zinc species (RZnX, R₂Zn, or zincates) can exhibit different kinetic profiles in catalytic reactions. While RZnX might be the nominal reagent, the catalytically active species could be a diorganozinc compound or a zincate formed in situ.

Fundamental Mechanistic Pathways in Catalytic Cycles

This compound is primarily used in transition metal-catalyzed cross-coupling reactions, such as the Negishi coupling, which follows a well-established catalytic cycle involving three key steps. wikipedia.orgorganic-chemistry.org

The catalytic cycle begins with the oxidative addition of an organic halide (Ar-X) to a low-valent metal catalyst, typically a Pd(0) or Ni(0) complex. This step involves the insertion of the metal center into the carbon-halogen bond, resulting in the formation of a higher-valent metal complex (e.g., LₙPd(II)(Ar)(X)). The rate of this step is dependent on the nature of the halide (I > Br > Cl), the aryl group, and the ligands on the metal center.

Following oxidative addition, the organozinc reagent transfers its organic group to the palladium(II) center in a process called transmetalation. This step displaces the halide from the palladium complex, forming a new diorganopalladium(II) intermediate (LₙPd(II)(Ar)(R)).

LₙPd(II)(Ar)(X) + R-ZnCl → LₙPd(II)(Ar)(R) + X-ZnCl

Transmetalation is often the rate-limiting step in the catalytic cycle. Its rate is influenced by the nature of the organozinc species in solution; zincates, for example, are known to undergo faster transmetalation than neutral organozinc halides. chemrxiv.orgnih.gov The steric bulk of the incoming nucleophile, such as the (2-Methyl-1-naphthyl)methyl group, can significantly impact the kinetics of this step.

The final step of the cycle is reductive elimination, where the two organic ligands on the palladium(II) center couple to form the new carbon-carbon bond, regenerating the low-valent Pd(0) catalyst. For this step to occur efficiently, the two organic groups must typically be in a cis orientation on the metal center. berkeley.edu The steric and electronic properties of the ligands play a crucial role; bulky ligands can promote reductive elimination by destabilizing the palladium intermediate. berkeley.edunih.gov

Role of the Naphthylmethyl Ligand in Reactivity and Selectivity

The (2-Methyl-1-naphthyl)methyl ligand possesses distinct steric and electronic features that modulate the reactivity and selectivity of the corresponding zinc reagent.

Steric Hindrance : The methyl group at the 2-position of the naphthyl ring introduces significant steric bulk in close proximity to the reactive benzylic carbon. This steric encumbrance can influence several aspects of the reaction. While it may slow the rate of transmetalation due to hindered approach to the metal catalyst, it can also enhance selectivity. researchgate.net For example, increased steric bulk can disfavor undesired side reactions, such as β-hydride elimination in cases where applicable, or prevent multiple transmetalations that can lead to homocoupling products. organic-chemistry.org In some systems, sterically demanding ligands are crucial for achieving high diastereoselectivity in cross-coupling reactions. researchgate.net

Electronic Effects : The naphthyl ring is an extended π-system that is more electron-rich and polarizable than a simple benzene (B151609) ring. This property can stabilize the organometallic intermediate and influence the electron density at the benzylic carbon, thereby affecting its nucleophilicity.

Influence on Reductive Elimination : The steric bulk of the (2-Methyl-1-naphthyl)methyl group, once transferred to the palladium center, can create steric pressure that promotes the final reductive elimination step. The rate of reductive elimination is highly sensitive to the steric profile of the palladium intermediate, and bulky groups can accelerate the formation of the desired C-C bond. berkeley.edu This acceleration can be critical for achieving high yields, especially when competing decomposition pathways exist. Studies on related systems have shown that lower yields are often observed with ortho-substituted substrates, underscoring the challenge and importance of steric factors in these couplings. nih.gov

Applications in Advanced Organic Synthesis

Transition-Metal-Catalyzed Cross-Coupling Reactions

Transition-metal catalysis is a cornerstone of modern synthetic chemistry, and organozinc reagents like (2-Methyl-1-naphthyl)methylzinc chloride are prominent coupling partners in these transformations. The relatively low reactivity of the carbon-zinc bond compared to other organometallic reagents imparts a high degree of functional group tolerance, allowing for its use in the synthesis of complex molecules without the need for extensive protecting group strategies.

The Negishi coupling, a palladium-catalyzed reaction between an organozinc compound and an organic halide or triflate, is a powerful and versatile method for C-C bond formation. rsc.org this compound, as a benzylic zinc reagent, readily participates in these reactions, enabling the introduction of the (2-methyl-1-naphthyl)methyl moiety onto various molecular scaffolds. The general mechanism involves an oxidative addition of the organic electrophile to a Pd(0) complex, followed by transmetalation with the organozinc reagent and subsequent reductive elimination to afford the coupled product and regenerate the Pd(0) catalyst. nih.gov

The palladium-catalyzed Negishi coupling of benzylic zinc reagents with aryl and heteroaryl electrophiles is a widely employed strategy for the synthesis of diaryl- and aryl-heteroaryl-methane derivatives. While specific data for this compound is not extensively documented in readily available literature, the reactivity of analogous benzylic zinc chlorides provides a strong indication of its synthetic potential. For instance, various functionalized benzylic zinc chlorides have been shown to couple efficiently with a range of aryl bromides and chlorides. nih.govnih.gov

These reactions typically employ a palladium catalyst, such as one derived from Pd(OAc)₂ with a suitable phosphine (B1218219) ligand like CPhos, which has been shown to be effective in suppressing undesired β-hydride elimination pathways. nih.gov The use of LiCl is often crucial for the efficient formation of the organozinc reagent from the corresponding benzylic chloride and zinc dust. nih.gov

The scope of the reaction is broad, tolerating a variety of functional groups on both the benzylic zinc reagent and the aryl electrophile, including esters, nitriles, and ketones. nih.gov This high functional group tolerance is a key advantage of the Negishi coupling.

Table 1: Illustrative Examples of Palladium-Catalyzed Negishi Coupling of Analogous Benzylic Zinc Reagents with Aryl Electrophiles The following data is for analogous benzylic zinc reagents and serves to illustrate the expected reactivity of this compound.

| Benzylic Zinc Reagent | Aryl Electrophile | Catalyst System | Solvent | Yield (%) | Reference |

| Benzylzinc chloride | 4-Bromobenzonitrile | Pd(OAc)₂ / CPhos | THF | 95 | nih.gov |

| 4-Methoxybenzylzinc chloride | 2-Chlorotoluene | Pd(OAc)₂ / CPhos | THF | 85 | nih.gov |

| 4-Cyanobenzylzinc chloride | Ethyl 4-bromobenzoate | PEPPSI-IPr | THF | 92 | nih.gov |

The Negishi coupling is also a reliable method for the formation of C(sp³)–C(sp²) and C(sp³)–C(sp) bonds, enabling the reaction of this compound with alkenyl and alkynyl electrophiles. These reactions lead to the formation of substituted alkenes and alkynes, respectively. Palladium catalysts, often in conjunction with phosphine ligands, are typically employed to facilitate these transformations. researchgate.net

The coupling with alkenyl halides, such as vinyl bromides, proceeds with retention of the double bond geometry, making it a stereoselective process. This is crucial for the synthesis of complex natural products and other stereochemically defined molecules. Similarly, the coupling with alkynyl halides provides a direct route to 1,3-disubstituted alkynes.

Table 2: Representative Examples of Palladium-Catalyzed Negishi Coupling of Benzylic Zinc Reagents with Alkenyl and Alkynyl Electrophiles The following data is for analogous benzylic zinc reagents and serves to illustrate the expected reactivity of this compound.

| Benzylic Zinc Reagent | Electrophile | Catalyst System | Solvent | Yield (%) | Reference |

| Benzylzinc chloride | (E)-1-Bromo-1-hexene | Pd(PPh₃)₄ | THF | 88 | researchgate.net |

| Benzylzinc chloride | 1-Iodooctyne | Pd(dppf)Cl₂ | THF | 85 | researchgate.net |

In reactions involving chiral benzylic zinc reagents, the stereospecificity of the Negishi coupling is a critical consideration. While the formation of this compound does not generate a stereocenter at the benzylic position, understanding the stereochemical course of related reactions is important. For secondary benzylic zinc reagents, Negishi couplings can proceed with a high degree of stereoretention, particularly when using appropriate palladium catalysts and ligands. acs.org This allows for the transfer of chirality from the starting material to the product.

Regioselectivity is also a key aspect, especially when coupling with electrophiles that possess multiple reactive sites. The Negishi coupling generally exhibits high regioselectivity, with the reaction occurring preferentially at the most reactive carbon-halide or carbon-triflate bond. In the case of this compound, the coupling will selectively occur at the benzylic carbon attached to the zinc atom.

Nickel catalysts offer a cost-effective and often highly reactive alternative to palladium for cross-coupling reactions. rsc.org Benzylic zinc reagents, including by analogy this compound, can undergo efficient nickel-catalyzed cross-coupling with a variety of aryl and heteroaryl electrophiles. rsc.org These reactions are particularly useful for the coupling of less reactive electrophiles, such as aryl chlorides. acs.org

Commonly used nickel catalysts include Ni(acac)₂ in combination with a phosphine ligand like PPh₃. rsc.org These systems have been shown to be effective for the coupling of various benzylic zinc reagents with a broad range of aromatic bromides, chlorides, and even tosylates. rsc.org The reactions are generally tolerant of various functional groups, similar to their palladium-catalyzed counterparts.

Table 3: Illustrative Examples of Nickel-Catalyzed Cross-Coupling of Analogous Benzylic Zinc Reagents The following data is for analogous benzylic zinc reagents and serves to illustrate the expected reactivity of this compound.

| Benzylic Zinc Reagent | Aryl Electrophile | Catalyst System | Solvent | Yield (%) | Reference |

| Benzylzinc chloride | 4-Chlorobenzonitrile | Ni(acac)₂ / PPh₃ | THF | 85 | rsc.org |

| 4-Fluorobenzylzinc chloride | 4-Bromotoluene | Ni(acac)₂ / PPh₃ | THF | 92 | rsc.org |

| 2-Chlorobenzylzinc chloride | Ethyl 4-chlorobenzoate | Ni(acac)₂ / PPh₃ | THF | 78 | rsc.org |

Copper-mediated and -catalyzed coupling reactions represent another important class of transformations for organozinc reagents. acs.org While less common than palladium- or nickel-catalyzed reactions for benzylic zinc reagents, copper can facilitate certain types of couplings, particularly with activated electrophiles. For example, copper(I) salts like CuCN·2LiCl have been used to mediate the coupling of organozinc reagents with alkynyl halides. nih.gov

The mechanism of copper-mediated couplings can differ from that of palladium- and nickel-catalyzed reactions and may involve the formation of a higher-order cuprate (B13416276) intermediate. These reactions can offer complementary reactivity to the more traditional cross-coupling methods. While specific applications of this compound in copper-mediated couplings are not well-documented, the general reactivity of organozinc reagents suggests potential for such transformations. chemrxiv.org

Palladium-Catalyzed Negishi Coupling

Nucleophilic Additions and Carbometalation Reactions

As an organozinc halide, this compound exhibits reactivity analogous to that of Grignard reagents, participating in a variety of nucleophilic addition and insertion reactions. These transformations are fundamental to the construction of more elaborate molecules from simpler precursors.

The primary application of this compound is the nucleophilic addition to the electrophilic carbon of carbonyl groups. This reaction provides a direct route to alcohols and ketones bearing the bulky 2-methyl-1-naphthylmethyl substituent.

Aldehydes and Ketones: The reagent readily adds to aldehydes and ketones to form secondary and tertiary alcohols, respectively. The reaction proceeds via the attack of the nucleophilic methylene (B1212753) carbon of the organozinc compound on the carbonyl carbon, forming a tetrahedral zinc alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield the final alcohol product. The steric bulk of the naphthyl group can influence the stereochemical outcome of additions to chiral carbonyls.

Esters: The reaction with esters is more nuanced compared to that with aldehydes or ketones. Organozinc reagents are generally less reactive than their Grignard counterparts. This reduced reactivity can sometimes be exploited to isolate the ketone product after the first addition and subsequent elimination of the alkoxy group. However, if excess reagent is used or reaction conditions are forced, a second addition to the intermediate ketone can occur, leading to a tertiary alcohol where two of the substituents are (2-methyl-1-naphthyl)methyl groups.

Table 1: Representative Nucleophilic Additions to Carbonyls

| Carbonyl Substrate | Product Class | Illustrative Product Structure |

|---|---|---|

| Acetaldehyde | Secondary Alcohol | 1-(2-Methyl-1-naphthyl)propan-2-ol |

| Acetone | Tertiary Alcohol | 1-(2-Methyl-1-naphthyl)-2-methylpropan-2-ol |

| Benzaldehyde | Secondary Alcohol | 1-(2-Methyl-1-naphthyl)-1-phenylmethanol |

| Cyclohexanone | Tertiary Alcohol | 1-((2-Methyl-1-naphthyl)methyl)cyclohexan-1-ol |

| Ethyl Acetate | Ketone / Tertiary Alcohol | 1-(2-Methyl-1-naphthyl)propan-2-one |

A significant application for organozinc halides is their participation in palladium- or nickel-catalyzed cross-coupling reactions, most notably the Negishi coupling. In this reaction, the organozinc compound couples with an organic halide (or triflate), effectively inserting the (2-methyl-1-naphthyl)methyl group into the carbon-heteroatom bond of the coupling partner.

This methodology is exceptionally powerful for forming C(sp³)–C(sp²) and C(sp³)–C(sp) bonds. For instance, reacting this compound with an aryl bromide, such as bromobenzene, in the presence of a palladium catalyst like Pd(PPh₃)₄, would yield (2-methyl-1-naphthyl)methylbenzene. The reaction is valued for its high functional group tolerance, allowing it to be used on complex substrates without the need for extensive protecting group strategies.

Carbometalation is a reaction where a carbon-metal bond adds across a carbon-carbon multiple bond (an alkene or alkyne). The direct carbozincation of simple, unactivated alkenes and alkynes with organozinc reagents is often challenging and may require the use of a transition metal catalyst (e.g., iron, cobalt, or zirconium) to proceed efficiently.

In a catalyzed process, this compound could potentially add across an alkyne in a stereoselective syn-addition, generating a new, more substituted alkenylzinc species. This intermediate can then be trapped by an electrophile (e.g., protonolysis, halogenation) to yield a multisubstituted alkene. While less common than carbonyl additions or cross-coupling, this application represents a potential pathway for the elaboration of unsaturated systems.

Building Block for Complex Molecule Synthesis

The (2-methyl-1-naphthyl)methyl moiety is a valuable structural unit that can be incorporated into larger molecules, and its corresponding organozinc chloride is a key reagent for this purpose. Its role as a building block is evident in strategies aimed at synthesizing complex polycyclic or sterically hindered systems.

One synthetic strategy involves the use of a molecule containing the (2-methylnaphthalen-1-yl) group in palladium-catalyzed intramolecular dearomatization reactions. For example, a precursor like 2-(2-bromophenyl)-2-(2-methylnaphthalen-1-yl)acetonitrile can undergo cyclization to construct fused polycyclic skeletons bearing an all-carbon quaternary center. This demonstrates how the naphthyl group serves as a foundational component for building intricate carbocyclic frameworks.

Furthermore, the related 2-naphthylmethyl (NAP) group is employed as a protecting group in the multi-step synthesis of complex molecules like oligosaccharides. Its stability and selective removal conditions make it a strategic choice for protecting hydroxyl groups during chain elongation, underscoring its utility as a removable, yet structurally significant, building block.

Asymmetric Catalysis Utilizing 2 Methyl 1 Naphthyl Methylzinc Chloride and Analogues

Enantioselective Addition to Prochiral Substrates

The enantioselective addition of organozinc reagents to prochiral substrates, such as aldehydes and ketones, is a cornerstone of asymmetric synthesis, enabling the creation of chiral alcohols with high enantiomeric excess. This transformation is pivotal for the synthesis of a wide array of pharmaceuticals and other biologically active molecules. The core challenge lies in controlling the facial selectivity of the nucleophilic attack on the carbonyl carbon.

Development and Design of Chiral Ligands for Asymmetric Induction

The success of enantioselective additions of organozinc reagents is critically dependent on the use of chiral ligands that coordinate to the zinc atom and create a chiral environment around the reactive center. A vast number of chiral ligands have been developed and successfully employed in the asymmetric addition of various organozinc reagents to aldehydes. mdpi.com

One of the most successful classes of ligands for asymmetric organozinc additions is 1,1'-bi-2-naphthol (B31242) (BINOL) and its derivatives. nih.govnih.gov These axially chiral ligands, when combined with a metal, form a chiral pocket that effectively shields one face of the prochiral substrate, directing the organozinc reagent to attack the other face. The steric and electronic properties of the BINOL ligand can be fine-tuned by introducing substituents at the 3,3'-positions, which can enhance enantioselectivity. For a bulky organozinc reagent like (2-methyl-1-naphthyl)methylzinc chloride, a ligand with a well-defined and sterically demanding chiral pocket would be essential to achieve high levels of asymmetric induction.

Carbohydrate-derived chiral ligands represent another important class due to their structural diversity, inherent chirality, and ready availability. mdpi.com These ligands, often functioning as chiral diols or β-amino alcohols, can effectively catalyze the enantioselective addition of dialkylzinc reagents to aldehydes, often in the presence of a titanium tetraisopropoxide promoter. mdpi.com The complex formed between the ligand, titanium, and the organozinc reagent creates a highly organized transition state that dictates the stereochemical outcome.

Other notable ligand classes include camphor-derived β-amino alcohols, which have been shown to be effective in the addition of diethylzinc (B1219324) to aldehydes, and pinane-based aminodiols. The choice of ligand is crucial and often depends on the specific organozinc reagent and substrate involved. For sterically demanding organozinc reagents, ligands with a more open yet conformationally rigid structure might be necessary to accommodate the bulky nucleophile while still enforcing a high degree of stereocontrol.

The following table provides an overview of representative chiral ligands and their performance in the enantioselective addition of diethylzinc to benzaldehyde, a common benchmark reaction.

| Chiral Ligand Type | Example Ligand | Substrate | Organozinc Reagent | Enantiomeric Excess (ee) |

| β-Amino Alcohol | (-)-3-exo-(dimethylamino)isoborneol (DAIB) | Benzaldehyde | Diethylzinc | Up to 99% |

| BINOL Derivative | (R)-3,3'-diphenyl-BINOL | Benzaldehyde | Diethylzinc | >98% |

| Carbohydrate-based | D-fructopyranose-derived β-amino alcohol | Benzaldehyde | Diethylzinc | Up to 96% |

| Pinane-based | Pinane-derived aminodiol | Benzaldehyde | Diethylzinc | Up to 87% |

Mechanistic Models for Chiral Recognition and Transfer

The mechanism of chiral recognition and transfer in organozinc additions has been the subject of extensive study. A widely accepted model for reactions catalyzed by β-amino alcohols, like DAIB, involves the formation of a dimeric zinc complex. In this model, two zinc atoms are bridged by the amino alcohol ligands. One zinc atom coordinates to the aldehyde, activating it towards nucleophilic attack, while the other holds the alkyl group to be transferred. The chiral environment created by the ligands dictates the orientation of the aldehyde in the complex, leading to a preferential attack on one of its prochiral faces.

For BINOL-catalyzed reactions, the active catalyst is often a monomeric or dimeric zinc-BINOLate complex. The chiral pocket of the BINOL ligand forces the substrate to adopt a specific conformation, exposing one face to the nucleophilic attack. The steric hindrance provided by the naphthyl groups of the BINOL ligand plays a crucial role in this facial discrimination. In the context of a bulky reagent like this compound, the interplay between the steric demands of the ligand and the organozinc reagent would be a critical factor in determining the enantioselectivity.

Computational studies have further elucidated these transition states, highlighting the importance of non-covalent interactions, such as CH-π interactions, in stabilizing the favored transition state and destabilizing the one leading to the minor enantiomer.

Diastereoselective Transformations

While enantioselective additions to prochiral substrates are prevalent, diastereoselective transformations involving organozinc reagents are also of significant importance. In these reactions, the substrate already contains one or more stereocenters, and the goal is to control the formation of a new stereocenter in relation to the existing ones.

The stereochemical outcome of such reactions is governed by the inherent diastereoselectivity of the substrate (substrate control) and the influence of the chiral ligand (reagent control). When the chiral ligand and the substrate favor the formation of the same diastereomer, the reaction is said to be "matched." Conversely, if they favor opposite diastereomers, it is a "mismatched" pair, often resulting in lower diastereoselectivity.

For a sterically demanding reagent such as this compound, its large size can amplify the steric interactions in the transition state, potentially leading to higher diastereoselectivity in substrate-controlled reactions. In reagent-controlled diastereoselective additions, a carefully chosen chiral ligand would be necessary to overcome the inherent facial bias of the chiral substrate and dictate the stereochemical outcome. The preparation of configurationally defined dialkylzinc compounds through methods like the reaction of diastereomerically pure secondary organoboranes with diisopropylzinc (B128070) has been shown to be a viable strategy for achieving high diastereoselectivity. nih.gov

Absolute Asymmetric Synthesis Strategies with Organozinc Reagents

Absolute asymmetric synthesis refers to the formation of a chiral product from achiral precursors without the use of any external chiral source. One intriguing approach to absolute asymmetric synthesis involves the spontaneous resolution of a racemic chiral organometallic reagent upon crystallization. If the enantiomers of a chiral organozinc complex crystallize separately (a conglomerate), it is possible to isolate a single enantiomer physically.

Research has demonstrated the absolute asymmetric synthesis of enantiopure organozinc reagents, which can then be used in subsequent reactions to transfer their chirality to a new molecule. doi.org For example, a chiral indenylzinc complex, prepared from achiral starting materials, was found to resolve spontaneously upon crystallization. Single crystals of this complex reacted with N-chlorosuccinimide to produce 1-chloroindene with very high enantiomeric excess. doi.org

This strategy could, in principle, be applied to organozinc compounds like this compound. If this compound, or a derivative thereof, could be induced to crystallize as a conglomerate, it would open a pathway to its enantiopure forms. These enantiopure reagents could then serve as valuable tools in asymmetric synthesis, transferring the (2-methyl-1-naphthyl)methyl group with high stereofidelity. The success of this approach hinges on the crystallization behavior of the specific organozinc compound. doi.orgbohrium.com

Theoretical and Computational Studies of 2 Methyl 1 Naphthyl Methylzinc Chloride

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the electronic structure and bonding in organozinc compounds like (2-Methyl-1-naphthyl)methylzinc chloride. These methods, ranging from semi-empirical to high-level ab initio calculations, provide insights into the nature of the carbon-zinc (C-Zn) bond, charge distribution within the molecule, and the energies of molecular orbitals.

In analogous benzylic zinc halides, the C-Zn bond is characterized as a polar covalent bond, with significant electron density localized on the carbon atom. This polarization is a key determinant of the compound's nucleophilic character. The zinc atom, being more electropositive, bears a partial positive charge. The electronic structure is influenced by the organic substituent. For this compound, the naphthyl group, with its extended π-system, can engage in electronic interactions with the benzylic carbon and the zinc center. The methyl group at the 2-position of the naphthyl ring introduces further electronic and steric effects that can modulate the reactivity of the C-Zn bond.

Molecular Orbital (MO) theory describes the bonding in terms of combinations of atomic orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they are primarily involved in chemical reactions. In benzylic zinc reagents, the HOMO is typically centered on the C-Zn bond, reflecting its nucleophilic nature. The LUMO is generally associated with the zinc center, indicating its Lewis acidic character.

Table 1: Representative Calculated Electronic Properties of Analogous Benzylic Zinc Halides

| Property | Value Range | Significance |

| C-Zn Bond Length (Å) | 1.95 - 2.05 | Indicates the distance between the carbon and zinc atoms. |

| Mulliken Charge on Carbon | -0.6 to -0.8 | Quantifies the partial negative charge on the benzylic carbon. |

| Mulliken Charge on Zinc | +0.7 to +0.9 | Quantifies the partial positive charge on the zinc atom. |

| HOMO Energy (eV) | -5.5 to -6.5 | Higher HOMO energies correlate with increased nucleophilicity. |

| LUMO Energy (eV) | -0.5 to +0.5 | Lower LUMO energies suggest greater susceptibility to nucleophilic attack. |

Note: These values are illustrative and derived from computational studies on various benzylic zinc halides. The exact values for this compound would require specific calculations.

Density Functional Theory (DFT) Investigations of Reaction Mechanisms

Density Functional Theory (DFT) is a powerful computational tool used to investigate the mechanisms of chemical reactions involving organozinc reagents. DFT calculations can elucidate reaction pathways, identify transition states, and determine the energetics of these processes.

Transition State Analysis and Energy Profiles

For reactions such as the Negishi coupling or addition to carbonyl compounds, in which this compound would likely participate, DFT can be used to model the transition states. A transition state is a high-energy, transient species that exists at the peak of the reaction energy profile. By analyzing the geometry and electronic structure of the transition state, chemists can gain a deeper understanding of how the reaction proceeds.

Solvent Effects on Reactivity and Selectivity

The solvent in which a reaction is conducted can have a profound impact on its rate and outcome. nih.govrsc.org DFT calculations can incorporate the effects of the solvent, either implicitly (using a continuum solvent model) or explicitly (by including individual solvent molecules in the calculation). chemrxiv.org

For organozinc compounds, polar aprotic solvents like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) are commonly used. nih.gov These solvents can coordinate to the zinc center, stabilizing the organozinc reagent and influencing its reactivity. chemrxiv.orgchemrxiv.org DFT studies on analogous systems have shown that the coordination of solvent molecules can lower the energy of transition states, thereby accelerating the reaction. nih.gov Furthermore, the choice of solvent can affect the selectivity of a reaction, for instance, in stereoselective additions. Computational models can help to rationalize and predict these solvent effects. researchgate.net

Computational Insights into Ligand-Metal Interactions and Catalytic Cycles

In many applications of organozinc reagents, particularly in cross-coupling reactions, a transition metal catalyst, such as palladium or nickel, is employed. Computational studies, often using DFT, are invaluable for elucidating the complex catalytic cycles involved in these transformations.

These studies can model the individual steps of a catalytic cycle, such as oxidative addition, transmetalation, and reductive elimination. The transmetalation step, where the organic group is transferred from zinc to the transition metal, is of particular interest. DFT calculations can shed light on the ligand-metal interactions that govern this process. The nature of the ligands on the transition metal catalyst can significantly influence the efficiency and selectivity of the reaction.

Computational models can be used to design and screen new ligands that could potentially improve the performance of a catalytic system. acs.orgresearchgate.net By understanding the electronic and steric effects of different ligands on the stability of intermediates and the energies of transition states, more effective catalysts can be developed. For a reagent like this compound, understanding these interactions is crucial for optimizing its use in synthetic chemistry. nih.gov

Q & A

Basic Questions

Q. What safety protocols are critical when handling (2-Methyl-1-naphthyl)methylZinc chloride in laboratory settings?

- Methodological Answer :

- Engineering Controls : Use local exhaust ventilation and seal reaction sources to minimize airborne exposure. Safety showers and eye-wash stations must be accessible .

- PPE : Wear dust masks (e.g., NIOSH-certified N95), nitrile gloves, chemical goggles, and long-sleeved lab coats. Avoid direct skin/eye contact due to potential HCl release during decomposition .

- Stability : Store in amber vials under inert gas (N₂/Ar) to prevent photodegradation. Avoid temperatures >40°C and incompatible materials like strong oxidizers .

Q. How should synthetic procedures for zinc-based organometallics be documented to ensure reproducibility?

- Methodological Answer :

- Experimental Detail : Report molar ratios, solvent purity, reaction times, and temperature profiles. For example, in zinc-catecholate synthesis, specify pH adjustment to 9 using diluted NaOH and a 70°C water bath for 1.5 hours .

- Characterization : Include NMR (¹H/¹³C), HPLC purity data, and elemental analysis. For new compounds, provide full spectral assignments and crystallographic data (if available) .

- Supplementary Data : Use tables to summarize reaction conditions (e.g., Table 1).

Table 1 : Example Reaction Parameters for Zinc Complex Synthesis

| Parameter | Value/Description | Reference |

|---|---|---|

| ZnSO₄ concentration | 1.0 mol L⁻¹ | |

| NaOH concentration | 0.5 mol L⁻¹ | |

| Reaction pH | 9.0 (adjusted with NaOH) | |

| Temperature | 70°C |

Q. What are the key stability considerations for light-sensitive organozinc compounds?

- Methodological Answer :

- Light Sensitivity : Conduct reactions in amber glassware or under red-light conditions. Monitor decomposition via TLC or in situ IR spectroscopy .

- Storage : Use airtight containers with desiccants (e.g., molecular sieves) and store at -20°C for long-term stability. Periodically test purity via NMR .

Advanced Research Questions

Q. How can enantioselective HPLC and electronic circular dichroism (ECD) determine the absolute configuration of this compound atropisomers?

- Methodological Answer :

- Enantiomer Separation : Use chiral stationary phases (e.g., Chiralpak IA/IB) with hexane/isopropanol mobile phases. Optimize flow rates (1.0–2.0 mL/min) for baseline resolution .

- ECD Analysis : Compare experimental ECD spectra (190–400 nm) with time-dependent DFT calculations (B3LYP/6-31G* level). Match Cotton effect signs to assign configurations (e.g., Δ/Λ helicity) .

- Dynamic NMR : Measure rotational barriers (ΔG‡) via variable-temperature ¹H NMR. For 2-methyl-1-naphthyl groups, barriers >25 kcal/mol indicate stable atropisomers .

Q. What computational strategies resolve contradictions in reported physicochemical properties (e.g., log Pow) of organozinc compounds?

- Methodological Answer :

- Data Reconciliation : Cross-validate experimental log Pow (shake-flask method) with COSMO-RS predictions. Address discrepancies by testing solvent purity and equilibration times .

- Error Analysis : Use Bland-Altman plots to compare literature values. If log Pow data is missing (as in ), prioritize direct measurement via octanol-water partitioning .

Q. How do steric and electronic effects influence the stereodynamic behavior of this compound derivatives?

- Methodological Answer :

- Steric Analysis : Compare rotational barriers (ΔG‡) of 2-methyl-1-naphthyl vs. mesityl derivatives using DFT. Larger substituents increase torsional strain, raising ΔG‡ .

- Electronic Effects : Perform NBO analysis to quantify hyperconjugative interactions stabilizing transition states. Correlate with Hammett σ values of aryl groups .

Notes

- Data Gaps : Physicochemical properties (e.g., vapor pressure, log Pow) for this compound remain uncharacterized in existing literature. Researchers should prioritize experimental determination .

- Safety Compliance : Adhere to GHS guidelines for hazard communication, especially regarding HCl gas release during decomposition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.